molecular formula C21H23ClFN3O3S B2773918 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride CAS No. 1217124-88-3

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride

Cat. No. B2773918
CAS RN: 1217124-88-3
M. Wt: 451.94
InChI Key: QJHYAOGVUFZEIX-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClFN3O3S and its molecular weight is 451.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride often involves complex chemical reactions that yield products with significant antimicrobial properties. For instance, Başoğlu et al. (2012) reported the synthesis of linezolid-like molecules exhibiting good antitubercular activities, highlighting the potential of these compounds in treating infections caused by Mycobacterium tuberculosis (Başoğlu et al., 2012). Similarly, Holla et al. (2003) synthesized fluorine-containing thiadiazolotriazinones, demonstrating their antibacterial activities, suggesting these compounds' utility in developing new antibacterial agents (Holla et al., 2003).

Structural and Physical Characterization

The structural and physical characterization of these compounds, including their crystalline forms and intermolecular interactions, plays a crucial role in understanding their properties and potential applications. For example, Shukla et al. (2014) analyzed the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, providing insights into the molecular interactions that could influence the biological activities of these compounds (Shukla et al., 2014).

Anticancer and Anti-inflammatory Activities

The research also extends to evaluating the anticancer and anti-inflammatory activities of these compounds. For instance, Hammam et al. (2005) investigated the anti-lung cancer activity of novel fluoro-substituted benzopyran derivatives, indicating the potential therapeutic applications of such compounds in oncology (Hammam et al., 2005). Sunder et al. (2013) synthesized acetamide derivatives showing significant anti-inflammatory activity, further expanding the scope of applications in treating inflammation-related conditions (Sunder et al., 2013).

Molecular Interactions and Binding Studies

Investigations into the molecular interactions and binding properties of these compounds, such as their ability to bind to DNA, contribute to our understanding of their mechanisms of action. Savithri and Revanasiddappa (2018) synthesized oxidovanadium(IV) complexes with antimicrobial, antioxidant, and DNA-binding studies, illustrating the multifaceted applications of these compounds in biochemistry and pharmacology (Savithri & Revanasiddappa, 2018).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S.ClH/c22-16-6-7-18-19(14-16)29-21(23-18)25(9-8-24-10-12-27-13-11-24)20(26)15-28-17-4-2-1-3-5-17;/h1-7,14H,8-13,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHYAOGVUFZEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.